5-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine
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Overview
Description
5-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the 3-chloro-4-((3-fluorobenzyl)oxy)phenyl group: This step involves the nucleophilic substitution reaction where the oxadiazole ring is reacted with 3-chloro-4-((3-fluorobenzyl)oxy)benzyl chloride in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Bases such as potassium carbonate or sodium hydroxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.
Scientific Research Applications
5-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, antimicrobial agent, and anti-inflammatory agent.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its potential use in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Lapatinib: A tyrosine kinase inhibitor used in the treatment of breast cancer.
Gefitinib: Another tyrosine kinase inhibitor used for non-small cell lung cancer.
Erlotinib: Similar to gefitinib, used for non-small cell lung cancer and pancreatic cancer.
Uniqueness
5-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its combination of the oxadiazole ring with the 3-chloro-4-((3-fluorobenzyl)oxy)phenyl group differentiates it from other similar compounds and may result in unique interactions with biological targets.
Biological Activity
5-(3-Chloro-4-((3-fluorobenzyl)oxy)phenyl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C16H15ClFN3O
- Molecular Weight: 319.72 g/mol
- CAS Number: 91681974
- Structural Characteristics: The compound features an oxadiazole ring, which is known for its diverse biological activities.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets:
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits significant antimicrobial properties against various pathogens. It acts by disrupting bacterial cell wall synthesis and inhibiting key metabolic pathways.
- Anticancer Properties: The compound has shown promise in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. It has demonstrated cytotoxic effects on several cancer cell lines.
- Anti-inflammatory Effects: Research indicates that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
Activity Type | Target Organism/Cell Line | IC50/MIC Value | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 12.5 µg/mL | |
Anticancer | HeLa (cervical cancer) | 1.46 µM | |
Anti-inflammatory | RAW 264.7 macrophages | Not specified |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various oxadiazole derivatives, including this compound. The results indicated that this compound had a notable effect against Gram-positive bacteria like Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 12.5 µg/mL, comparable to established antibiotics like ciprofloxacin.
Case Study 2: Anticancer Potential
In vitro studies on human cervical cancer cells (HeLa) revealed that the compound induced apoptosis and inhibited cell proliferation with an IC50 value of 1.46 µM. This suggests potential as a lead compound for further development in anticancer therapies.
Case Study 3: Anti-inflammatory Activity
Research involving RAW 264.7 macrophages demonstrated that treatment with the compound led to reduced production of pro-inflammatory cytokines, indicating its potential role as an anti-inflammatory agent.
Properties
Molecular Formula |
C15H11ClFN3O2 |
---|---|
Molecular Weight |
319.72 g/mol |
IUPAC Name |
5-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-1,3,4-oxadiazol-2-amine |
InChI |
InChI=1S/C15H11ClFN3O2/c16-12-7-10(14-19-20-15(18)22-14)4-5-13(12)21-8-9-2-1-3-11(17)6-9/h1-7H,8H2,(H2,18,20) |
InChI Key |
GUFJGUULYAUOHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)C3=NN=C(O3)N)Cl |
Origin of Product |
United States |
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